molecular formula C26H20ClNO6 B3755229 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B3755229
M. Wt: 477.9 g/mol
InChI Key: XQBOKSNUGZKMEL-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the chromen-2-one family, which is known for its diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps, starting with the formation of the chromen-2-one core. The process may include:

  • Condensation Reaction: The initial step often involves a condensation reaction between a phenol derivative and an aldehyde or ketone to form the chromen-2-one structure.

  • Halogenation: Chlorination is performed to introduce the chlorine atom at the 6-position of the chromen-2-one ring.

  • Phenyl Group Introduction: The phenyl group is introduced at the 4-position through a Friedel-Crafts acylation or similar reaction.

  • Esterification: The final step involves the esterification of the beta-alanine derivative with the benzyloxy carbonyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Reagents such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) are often used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. Its potential as a pharmacological agent is also being explored.

Medicine: The compound's biological activity suggests potential applications in drug development. It may be investigated for its therapeutic effects in treating various diseases, such as inflammation, cancer, or neurological disorders.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(benzyloxy)carbonyl]amino-3-phenylpropanoate

  • 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate

  • Ethyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)(phenyl)acetate

  • 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate

Uniqueness: 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate stands out due to its specific functional groups and potential applications. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

This comprehensive overview highlights the significance of this compound in various fields. Its synthesis, reactions, applications, and mechanisms of action make it a compound of interest for further research and development.

Biological Activity

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromenone moiety, which is known for its diverse biological activities. The structural formula is represented as follows:

C18H18ClNO5\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}\text{O}_{5}

This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound appears to involve several mechanisms:

  • Inhibition of Protein Denaturation : Similar compounds have shown the ability to inhibit protein denaturation, suggesting potential anti-inflammatory properties.
  • Antiproliferative Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines, potentially through the modulation of signaling pathways related to cell growth and apoptosis .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against colorectal cancer cell lines such as Caco-2 and HCT-116. The following table summarizes the inhibitory concentrations (IC50) observed for related compounds:

CompoundCell LineIC50 (µM)
Compound ACaco-237.4
Compound BHCT-1168.9
Compound CCaco-250.9
Compound DHCT-1163.3

These findings suggest that modifications in structure can significantly influence the potency of the compounds against cancer cell lines .

Mechanistic Studies

Mechanistic studies utilizing induced-fit docking have revealed that derivatives of this compound can occupy key binding sites on proteins involved in cancer progression, such as PI3Kα. This interaction is crucial for understanding how these compounds can modulate cellular pathways associated with tumor growth .

Case Studies

  • Study on Coumarin Derivatives : A study investigated various coumarin derivatives, including those structurally similar to this compound. The results indicated significant antiproliferative activity against human cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .
  • Differentiation Induction in HL-60 Cells : Research demonstrated that certain coumarins could induce differentiation in human promyelocytic leukemia cells (HL-60), suggesting potential applications in hematological malignancies .

Properties

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO6/c27-21-13-20-19(18-9-5-2-6-10-18)14-25(30)33-22(20)15-23(21)34-24(29)11-12-28-26(31)32-16-17-7-3-1-4-8-17/h1-10,13-15H,11-12,16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBOKSNUGZKMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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